molecular formula C8H10FNO2S B13908598 3-(Ethylsulfonyl)-2-fluorobenzenamine

3-(Ethylsulfonyl)-2-fluorobenzenamine

Cat. No.: B13908598
M. Wt: 203.24 g/mol
InChI Key: SFDLIRXVXFBZNJ-UHFFFAOYSA-N
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Description

3-(Ethylsulfonyl)-2-fluorobenzenamine is an organic compound characterized by the presence of an ethylsulfonyl group and a fluorine atom attached to a benzene ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylsulfonyl)-2-fluorobenzenamine typically involves the introduction of the ethylsulfonyl group and the fluorine atom onto a benzene ring followed by the addition of an amine group. One common method involves the sulfonylation of 2-fluoroaniline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylsulfonyl)-2-fluorobenzenamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfonyl)-2-fluorobenzenamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonyl)-2-fluorobenzenamine involves its interaction with molecular targets such as enzymes or receptors. The ethylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or van der Waals interactions with target molecules.

Comparison with Similar Compounds

  • 3-(Methylsulfonyl)-2-fluorobenzenamine
  • 3-(Propylsulfonyl)-2-fluorobenzenamine
  • 3-(Ethylsulfonyl)-4-fluorobenzenamine

Comparison: 3-(Ethylsulfonyl)-2-fluorobenzenamine is unique due to the specific positioning of the ethylsulfonyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethylsulfonyl-2-fluoroaniline

InChI

InChI=1S/C8H10FNO2S/c1-2-13(11,12)7-5-3-4-6(10)8(7)9/h3-5H,2,10H2,1H3

InChI Key

SFDLIRXVXFBZNJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1F)N

Origin of Product

United States

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